4-Benzyl-6-chloro-o-cresol is a chemical compound belonging to the class of chlorinated phenols. It is characterized by a benzyl group and a chlorine atom attached to the aromatic ring, specifically at the ortho position relative to the methyl group of o-cresol. This compound is significant in various chemical syntheses and applications due to its unique structural properties.
4-Benzyl-6-chloro-o-cresol can be synthesized from o-cresol, which is derived from the methylation of phenol, itself obtained from coal tar or petroleum. The synthesis typically involves chlorination and benzylation reactions that modify the o-cresol structure to introduce the benzyl and chlorine substituents.
4-Benzyl-6-chloro-o-cresol is classified as a chlorinated aromatic compound. It falls under the broader category of phenolic compounds, which are known for their applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 4-Benzyl-6-chloro-o-cresol can be achieved through several methods:
The reaction conditions for these methods often involve specific temperature controls (typically around 150-200 °C) and careful monitoring of reactant ratios to optimize yield and minimize byproducts .
The molecular structure of 4-Benzyl-6-chloro-o-cresol can be depicted as follows:
The compound features a benzene ring substituted with a hydroxymethyl group (from o-cresol), a chlorine atom, and a benzyl group.
The compound's properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
4-Benzyl-6-chloro-o-cresol can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control, solvent choice, and reaction time optimization to achieve desired yields and selectivities .
The mechanism of action for 4-Benzyl-6-chloro-o-cresol primarily revolves around its ability to act as an electrophile due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic attack at the aromatic ring or at the chlorine site during substitution reactions.
Kinetic studies may provide insights into reaction rates and mechanisms, indicating how substituents influence reactivity patterns .
Relevant data on solubility and stability should be verified through laboratory analyses .
4-Benzyl-6-chloro-o-cresol has several scientific uses:
4-Benzyl-6-chloro-o-cresol (CAS: 65053-91-0; UNII: HAM52D82NU) is systematically named as 2-chloro-6-methyl-4-(phenylmethyl)phenol, reflecting its benzylated and chlorinated phenolic structure. Its molecular formula is C₁₄H₁₃ClO (molecular weight: 232.705 g/mol), comprising a phenolic ring substituted with:
The SMILES notation (CC1=C(O)C(Cl)=CC(CC2=CC=CC=C2)=C1) and InChIKey (ZNNPQQQAYCQFHP-UHFFFAOYSA-N) encode connectivity and stereochemistry, confirming its achirality and absence of defined stereocenters or E/Z isomers [1] [2].
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Preferred IUPAC Name | 2-Chloro-6-methyl-4-(phenylmethyl)phenol |
| CAS Registry Number | 65053-91-0 |
| Molecular Formula | C₁₄H₁₃ClO |
| Molecular Weight | 232.705 g/mol |
| SMILES | CC1=C(O)C(Cl)=CC(CC2=CC=CC=C2)=C1 |
| InChIKey | ZNNPQQQAYCQFHP-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
DFT calculations (B3LYP/6-31G*) predict chemical shifts consistent with experimental cresol analogues:
Infrared (IR) Spectroscopy
Characteristic vibrational modes observed in cresol analogues:
Mass Spectrometry
Electron impact (EI) mass spectra show diagnostic fragments:
While direct crystallographic data for 4-benzyl-6-chloro-o-cresol is limited, DFT optimizations reveal key structural features:
Table 2: Key Structural Parameters from DFT Calculations
| Parameter | Value |
|---|---|
| Bond Lengths | |
| C-Cl | 1.73 Å |
| C-O (phenolic) | 1.36 Å |
| Bond Angles | |
| Cl-C-C (methyl) | 119.5° |
| Dihedral Angles | |
| Benzyl vs. phenolic ring | 65–75° |
Chlorocresols
Benzylated Phenols
Table 3: Structural and Electronic Comparison
| Compound | Molecular Formula | Key Substituents | Steric Hindrance | pKa (predicted) |
|---|---|---|---|---|
| 4-Benzyl-6-chloro-o-cresol | C₁₄H₁₃ClO | 2-Cl, 6-CH₃, 4-CH₂C₆H₅ | High | ~9.5 |
| 6-Chloro-o-cresol | C₇H₇ClO | 2-Cl, 6-CH₃ | Moderate | ~9.8 |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 4-Cl, 3-CH₃ | Low | ~9.6 |
| 4-Benzylphenol | C₁₃H₁₂O | 4-CH₂C₆H₅ | Low | ~10.2 |
Electronic Effects
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7